Fosphenytoin disodium salt hydrate
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Overview
Description
Fosphenytoin disodium salt hydrate is a water-soluble prodrug of phenytoin, commonly used in the treatment of epilepsy. It is administered intravenously or intramuscularly to deliver phenytoin more safely and effectively than direct intravenous administration of phenytoin . This compound is particularly useful in the acute treatment of convulsive status epilepticus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosphenytoin disodium salt hydrate is synthesized through the esterification of phenytoin with a phosphonooxy group. The reaction involves the use of reagents such as monobasic potassium phosphate and dodecyltriethylammonium phosphate in a buffered solution . The reaction conditions typically include maintaining a pH of about 5.0 and using acetonitrile as a solvent .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving phenytoin in a suitable solvent and reacting it with phosphoric acid derivatives under controlled conditions. The product is then purified and crystallized to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Fosphenytoin disodium salt hydrate undergoes hydrolysis to release phenytoin, phosphate, and formaldehyde . This hydrolysis is a key reaction that occurs in the body to activate the prodrug.
Common Reagents and Conditions: The hydrolysis reaction typically occurs in aqueous solutions and is facilitated by enzymes in the liver. The reaction conditions include physiological pH and temperature .
Major Products Formed: The major products formed from the hydrolysis of this compound are phenytoin, phosphate, and formaldehyde . Phenytoin is the active anticonvulsant agent, while phosphate and formaldehyde are further metabolized in the body .
Scientific Research Applications
Fosphenytoin disodium salt hydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference material for analytical methods . In biology and medicine, it is extensively studied for its anticonvulsant properties and its use in the treatment of epilepsy . Additionally, it is used in the development of new drug formulations and delivery systems .
Mechanism of Action
The mechanism of action of fosphenytoin disodium salt hydrate involves its conversion to phenytoin in the body. Phenytoin acts on neuronal sodium channels, blocking frequency-dependent, use-dependent, and voltage-dependent sodium channels . This action limits the spread of seizure activity and reduces seizure propagation . The modulation of sodium channels is the primary molecular target and pathway involved in its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds:
- Phenytoin
- Carbamazepine
- Valproic acid
- Lamotrigine
Comparison: Fosphenytoin disodium salt hydrate is unique among these compounds due to its water solubility and its status as a prodrug of phenytoin . Unlike phenytoin, which has limited solubility and can cause severe local reactions when administered intravenously, this compound can be administered more safely and effectively . Compared to other anticonvulsants like carbamazepine and valproic acid, this compound offers a rapid onset of action, making it suitable for emergency treatment of seizures .
Properties
IUPAC Name |
disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2O6P.2Na.H2O/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;;1H2/q;2*+1;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAVXKKGWCHUAK-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2Na2O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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